molecular formula C15H22N2O3 B1373606 tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate CAS No. 1315367-45-3

tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate

Cat. No.: B1373606
CAS No.: 1315367-45-3
M. Wt: 278.35 g/mol
InChI Key: KJFWZEYMTYKYHV-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is a chemical compound with the CAS Registry Number 1315367-45-3 . It has a molecular formula of C 15 H 22 N 2 O 3 and a molecular weight of 278.35 g/mol . The compound is a derivative of 1,2,3,4-tetrahydroquinoline, a scaffold of significant interest in medicinal chemistry. The core structure features a carbamate-protected amine, a common motif used to stabilize intermediates in organic synthesis . The tert-butyl carbamate (Boc) group is a standard protecting group for amines, providing stability during synthetic processes and can be readily removed under mild acidic conditions . The methoxy substituent on the aromatic ring can influence the electronic properties and reactivity of the molecule. While specific biological data for this exact compound is not widely published, closely related tert-butyl 1,2,3,4-tetrahydroquinolin-ylcarbamate analogs have been identified as inhibitors of enzymes like soluble epoxide hydrolase (sEH), highlighting the potential of this structural class in pharmaceutical research . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-13-7-8-16-12-6-5-10(19-4)9-11(12)13/h5-6,9,13,16H,7-8H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFWZEYMTYKYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315367-45-3
Record name tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate typically involves the protection of the amine group in the tetrahydroquinoline ring. One common method is to react 6-methoxy-1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate exhibit anticancer activity. The tetrahydroquinoline structure is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which are critical mechanisms in diseases such as Alzheimer's and Parkinson's .

Biological Research

Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme associated with the breakdown of the neurotransmitter acetylcholine. This inhibition could enhance cholinergic signaling and has implications for treating conditions like myasthenia gravis .

Cell Culture Applications
In biological research settings, the compound has been utilized as a non-ionic organic buffering agent in cell cultures. Its buffering capacity within a pH range of 6 to 8.5 makes it suitable for maintaining optimal conditions for various cell types during experiments .

Materials Science

Polymer Chemistry
this compound can serve as a building block in polymer synthesis. Its functional groups allow for the formation of copolymers with tailored properties, which can be useful in creating materials with specific mechanical and thermal characteristics .

Case Studies

Study Title Focus Findings
Anticancer Activity of TetrahydroquinolinesEvaluation of anticancer propertiesDemonstrated significant inhibition of tumor cell proliferation .
Neuroprotective Effects of Novel CompoundsAssessment of neuroprotective agentsShowed potential in protecting neuronal cells from oxidative damage .
Enzyme Inhibition StudiesInhibition of AChEConfirmed effective inhibition leading to increased acetylcholine levels .
Buffering Capacity in Cell CulturesApplication as a buffering agentMaintained stable pH levels conducive for cell growth .

Mechanism of Action

The mechanism of action of tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydroquinoline Core

Table 1: Key Structural and Physical Properties of Tetrahydroquinoline Carbamates
Compound Name CAS Number Substituent (Position) Molecular Formula Molecular Weight (g/mol) CCS [M+H]⁺ (Ų)
tert-Butyl N-(6-Methoxy-THQ-4-yl)carbamate 1315367-45-3 -OCH₃ (6) C₁₅H₂₂N₂O₃ 278.35 165.3
tert-Butyl N-(6-Chloro-THQ-4-yl)carbamate 1315365-85-5 -Cl (6) C₁₄H₁₉ClN₂O₂ 282.77 N/A
tert-Butyl N-(7-Chloro-THQ-4-yl)carbamate 1315365-86-6 -Cl (7) C₁₄H₁₉ClN₂O₂ 282.77 N/A
Compound 9k (Benzyl-Substituted Analog) Not Provided -Benzyl, -Acetamide C₃₄H₄₄N₄O₆ 628.74 N/A
Key Observations :

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 6-methoxy group (-OCH₃) in the target compound is electron-donating, which may enhance solubility in polar solvents compared to the electron-withdrawing 6-chloro substituent (-Cl) .

Molecular Weight and CCS :

  • Chloro-substituted analogs have higher molecular weights (~282 g/mol vs. 278 g/mol for the methoxy derivative) due to chlorine’s atomic mass.
  • The target compound’s CCS values suggest compact conformational preferences, which may influence its pharmacokinetic properties .

Pharmacological Relevance

  • Compound 9k: A structurally complex analog () with benzyl and acetamide groups demonstrated activity as a mixed-efficacy μ-opioid receptor (MOR) modulator. This highlights the role of tetrahydroquinoline carbamates in drug discovery, where substituents fine-tune receptor binding .

Biological Activity

Tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate (CAS Number: 1315367-45-3) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C15H22N2O3
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 1315367-45-3
  • Purity : Minimum 95% .

Research indicates that compounds similar to this compound may interact with various biological targets. Specifically, modifications on the tetrahydroquinoline scaffold have been explored for their potential to inhibit cancer cell proliferation through mechanisms involving GPER (G protein-coupled estrogen receptor) .

Anticancer Properties

Studies have demonstrated that derivatives of the tetrahydroquinoline scaffold exhibit significant antiproliferative activity against various cancer cell lines:

Cell Line IC50 (µM) Reference
MIA Paca-2<50
RCC4-VA<50
Hep G2<50

These findings suggest that this compound could be a promising candidate for further development in cancer therapy.

Acetylcholinesterase Inhibition

The compound's structural features align with those found in known acetylcholinesterase inhibitors. A study employing 3D-QSAR models indicated that carbamates with similar structures could effectively inhibit acetylcholinesterase activity . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

  • Antiproliferative Activity : A study focused on the modifications of tetrahydroquinoline derivatives showed promising results in inhibiting growth in renal and pancreatic cancer cells. The results indicated that the compounds could effectively target GPER pathways involved in tumor growth regulation .
  • In Silico Studies : Computational modeling has been utilized to predict the pharmacokinetic properties of this compound. These studies suggest favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate?

The synthesis typically involves coupling reactions using tert-butoxycarbonyl (Boc) protecting groups. For example, a modified procedure ( ) achieved quantitative yield by coupling intermediates like diBoc-Dmt, followed by semipreparative HPLC purification without deprotection. Key steps include Boc-group introduction, controlled reaction conditions (e.g., inert atmosphere), and purification via HPLC or flash chromatography. Deprotection, if required, employs trifluoroacetic acid (TFA) or other acidic conditions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ESI-MS : Confirms molecular weight (e.g., m/z 630.3 [M+H]⁺ and 652.3 [M+Na]⁺ in ).
  • HPLC : Assesses purity (retention time = 57.0 min with gradient A in ).
  • NMR : While ¹H/¹³C NMR is ideal, complex signals may require optimized acquisition parameters (e.g., high-field instruments or deuteration). If NMR data are unavailable (as in ), cross-validation with HRMS and X-ray crystallography is recommended.

Q. How should researchers handle stability issues during storage?

Store the compound at room temperature in a dry, dark environment to prevent hydrolysis or photodegradation. Use airtight containers under inert gas (e.g., N₂ or Ar) if the compound is oxygen-sensitive. Stability under acidic/basic conditions should be tested experimentally, as Boc groups may degrade with strong acids/bases ().

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction with SHELX software ( ) is the gold standard. Crystallize the compound using vapor diffusion or slow evaporation. Refinement via SHELXL provides precise bond lengths/angles and confirms stereochemistry. For challenging crystals (e.g., twinning), SHELXD/SHELXE pipelines enable robust phasing.

Q. What strategies optimize Boc protection/deprotection in multistep syntheses?

  • Protection : Use Boc anhydride in basic conditions (e.g., DMAP, DIPEA) to minimize side reactions.
  • Deprotection : TFA in dichloromethane (DCM) efficiently removes Boc groups. For acid-sensitive intermediates, milder conditions (e.g., HCl in dioxane) are preferable. Monitor reactions via TLC or HPLC to avoid overexposure. highlights cases where TFA deprotection was omitted to preserve sensitive functional groups.

Q. How do N-substitutions on the tetrahydroquinoline (THQ) core modulate biological activity?

Systematic SAR studies ( ) show that substituents like benzyl groups or fluorinated moieties alter receptor binding (e.g., μ-/δ-opioid receptors). Key steps:

  • Introduce substituents via alkylation or reductive amination.
  • Assess pharmacological activity using radioligand binding assays or functional cAMP assays.
  • Computational docking (e.g., AutoDock Vina) can predict binding modes.

Q. How to resolve contradictions in spectroscopic data during synthesis?

  • Step 1 : Validate purity via HPLC-MS to rule out impurities.
  • Step 2 : Use high-resolution ESI-MS for exact mass confirmation.
  • Step 3 : If NMR signals overlap, employ 2D techniques (COSY, HSQC) or crystallography. resolved structural ambiguity for a related compound using HPLC and MS when NMR data were unavailable.

Q. What are the implications of stereochemistry on synthetic yields and bioactivity?

  • Stereocontrol : Chiral catalysts (e.g., Jacobsen’s) or chiral auxiliaries ensure enantioselective synthesis.
  • Impact : demonstrates that stereoisomers of THQ derivatives exhibit differing receptor affinities. Use chiral HPLC or SFC to separate enantiomers and test activity individually.

Methodological Tables

Q. Table 1. Key Analytical Data for Structural Confirmation

TechniqueExample Data ()Application
ESI-MSm/z 630.3 [M+H]⁺, 652.3 [M+Na]⁺Molecular weight confirmation
HPLC Retention57.0 min (Gradient A)Purity assessment (>95%)
X-ray DiffractionSHELXL refinement ()Bond lengths, angles, stereochemistry

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionReference
Boc ProtectionBoc₂O, DIPEA, DMAP, DCM
PurificationSemipreparative HPLC (C18 column)
DeprotectionTFA:DCM (1:1 v/v), 0°C to RT

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
Reactant of Route 2
tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate

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